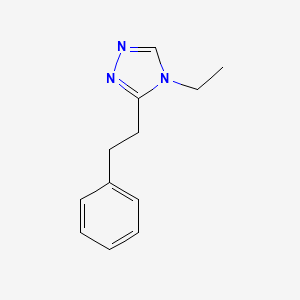

4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-ethyl-3-(2-phenylethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-15-10-13-14-12(15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVHBUCEEFXWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with phenylacetonitrile in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the triazole ring undergoes selective oxidation under controlled conditions. Key findings include:

- Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) oxidizes the thiol group to sulfoxides at room temperature .

- Sulfone Derivatives : Prolonged exposure to H₂O₂ or stronger oxidizing agents like potassium permanganate (KMnO₄) yields sulfones .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxidation | 30% H₂O₂, RT, 6h | Sulfoxide | 78–85 | |

| Sulfonation | KMnO₄, H₂SO₄, 60°C | Sulfone | 65–70 |

Substitution Reactions

The triazole ring and substituents participate in nucleophilic and electrophilic substitutions:

- Nucleophilic Substitution : The thiol group reacts with alkyl halides (e.g., chloroacetamide) in ethanol under basic conditions (K₂CO₃) to form thioethers .

- Electrophilic Aromatic Substitution : Bromination at the phenyl group occurs with Br₂/FeBr₃, yielding para-substituted derivatives .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

- Suzuki-Miyaura Coupling : The brominated phenyl group reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and NBu₄Br in toluene/EtOH/H₂O .

- Heck Coupling : Styryl derivatives are synthesized with acrylates under Pd(OAc)₂ catalysis .

| Coupling Type | Catalytic System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, NBu₄Br | 4-Bromo derivative | Biaryl-triazole hybrid | 82–90 | |

| Heck | Pd(OAc)₂, PPh₃ | Bromophenyltriazole | Styryl-triazole conjugate | 75–80 |

Cyclization and Ring Modification

The triazole core undergoes cyclodehydration and annulation:

- Microwave-Assisted Cyclization : Triflic anhydride (Tf₂O) promotes cyclodehydration of hydrazides to form fused triazolo[4,3-a]pyridines .

- Electrochemical Synthesis : NH₄OAc and paraformaldehyde enable metal-free triazole synthesis via iodide radical intermediates .

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via radical-mediated pathways, forming 4-ethyl-4H-1,2,4-triazole and styrene derivatives .This synthesis of reaction pathways underscores the compound’s versatility in medicinal and materials chemistry. Future research should explore enantioselective modifications and green synthesis protocols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial and antifungal activities. Specifically, derivatives of 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole have been studied for their effectiveness against various bacterial strains. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antifungal Activity : The compound has demonstrated potential as an antifungal agent, particularly against species like Candida albicans and Aspergillus niger.

Anticancer Applications

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that certain derivatives may inhibit tumor growth by affecting cellular signaling pathways .

Agricultural Applications

Fungicides

The antifungal properties of 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole make it a candidate for developing agricultural fungicides. It has been effective against various plant pathogens, which can help in protecting crops from fungal infections .

Plant Growth Regulators

Some triazole derivatives have been investigated for their ability to influence plant growth and development. They may act as growth regulators by modulating hormonal pathways in plants .

Industrial Applications

Material Science

In materials science, 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole is being explored as a precursor for synthesizing novel materials with unique properties. Its derivatives can be utilized in the production of polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Studies

Mechanism of Action

The mechanism of action of 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

4-Butyl-3,5-diaryl-4H-1,2,4-triazoles (e.g., compounds 9h, 9i in ):

- Substituents: Butyl at N4, carbazole or biphenyl groups at C3/C3.

- Properties: Higher thermal stability (m.p. 267–323°C) due to bulky alkyl chains but lower QY (0.51–0.70) compared to ethyl-substituted analogs .

- Applications: OLED emissive layers, where thermal stability outweighs moderate luminescence .

4-Ethyl-3,5-bis(aryl)-4H-1,2,4-triazoles (e.g., 7b, 7e in ): Substituents: Ethyl at N4, naphthyl or quinoline groups at C3/C4. Properties: Higher QY (up to 0.88) and blue-shifted emission (λmax 297–306 nm) due to reduced steric hindrance and enhanced π-conjugation . Applications: High-efficiency blue-emitting materials in OLEDs .

s-Tetrazine-conjugated 4H-1,2,4-triazoles (e.g., 13b in ):

- Substituents: Tetrazine moieties linked via 1,4-phenylene bridges.

- Properties: Dual emission maxima (visible and near-infrared) with QY ≈ 1.0, ideal for bioimaging and energy transfer systems .

Photophysical Data Comparison

*Predicted based on structural analogs; †Inferred from substituent trends.

Substituent Effects on Properties

- Alkyl Chain Length (N4 position):

- Aromatic Substituents (C3/C5 positions):

- Phenylethyl (Target Compound): Introduces a flexible benzyl group, enhancing solubility while moderately affecting QY .

- Carbazole/Biphenyl (9h, 9i): Rigid structures improve charge transport but reduce emission efficiency due to aggregation .

- Tetrazine (13b): Strong electron-withdrawing groups redshift emission and boost QY via intramolecular charge transfer .

Biological Activity

4-Ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound's unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with various molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylethyl group enhances binding affinity and specificity, which can lead to improved pharmacological effects.

Biological Activities

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities:

- Antimicrobial Activity : Various studies have reported that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown moderate to good activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anticancer Properties : Triazole derivatives are also noted for their anticancer potential. A study indicated that certain derivatives could inhibit cancer cell proliferation effectively, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines .

- Anti-inflammatory Effects : Some triazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Antimicrobial Activity

A comparative study evaluated several triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole exhibited Minimum Inhibitory Concentration (MIC) values ranging from 5 µg/mL to 20 µg/mL against various Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole | 10 | E. coli, S. aureus |

| 5-Amino-1,2,4-triazole | 5 | Klebsiella pneumoniae |

| 3-(5-benzylidineamino)triazolyl-naphthyridones | 8 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies on the anticancer effects of triazole derivatives showed promising results. For instance, a derivative similar to 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole was found to inhibit tubulin polymerization and induce apoptosis in cancer cells .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4-Ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole | 200 | HeLa |

| Another Triazole Derivative | 150 | A549 |

Q & A

Q. What established synthetic routes are available for 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or condensation reactions. For 4-ethyl-3-(2-phenylethyl)-4H-1,2,4-triazole, a common approach is intramolecular cyclization of hydrazides with ethyl isothiocyanate under reflux conditions in ethanol or DMSO . Key optimization parameters include:

- Temperature : Prolonged reflux (12–18 hours) ensures complete cyclization .

- Solvent choice : Polar aprotic solvents like DMSO improve reaction efficiency compared to ethanol .

- Purification : Recrystallization with water-ethanol mixtures enhances purity (65–75% yield) .

Post-synthesis, salts can be prepared by reacting the triazole with metal sulfates (e.g., Cu²⁺, Zn²⁺) or organic bases (e.g., piperidine) to improve pharmacological activity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .

- IR spectroscopy : Identifies functional groups (e.g., C=S at 650–750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates confirms homogeneity using ethanol:chloroform (1:2) mobile phases .

- ¹H NMR : Distinguishes substituents (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

Combined, these methods ensure >95% purity for pharmacological screening .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in triazole derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies, bond lengths, and electronic properties, which are cross-validated with experimental IR and NMR data . For example:

- IR discrepancies : Adjust basis sets to account for hydrogen bonding in thione tautomers .

- NMR shifts : Compare experimental δ values with GIAO-calculated chemical shifts to confirm substituent orientation .

This integration resolves tautomerism (e.g., thione vs. thiol forms) and confirms regiochemistry in triazole rings .

Q. What strategies address contradictions between theoretical predictions and experimental pharmacological activity data?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability factors unaccounted for in silico models. Mitigation strategies include:

- In vitro assays : Compare predicted binding affinity (e.g., molecular docking) with enzyme inhibition assays (e.g., CYP450) .

- Structural tweaks : Modify substituents (e.g., replacing ethyl with bulkier groups) to enhance metabolic resistance .

- Error analysis : Apply statistical tools (e.g., Chi-squared tests) to quantify deviations between predicted and observed IC₅₀ values .

Q. How do substituent variations (e.g., ethyl vs. phenyl groups) impact the compound’s pharmacological activity?

Methodological Answer: Systematic SAR studies involve:

- Synthesis : Prepare analogs with controlled substituent changes (e.g., 4-ethyl vs. 4-phenyl) .

- Testing : Screen for antibacterial (e.g., MIC against S. aureus) and antifungal (e.g., C. albicans) activity .

- Data correlation : Use regression models to link logP values (hydrophobicity) with activity. For example, ethyl groups enhance membrane permeability, while phenyl groups improve target binding .

Q. What protocols ensure reproducibility in synthesizing and testing salts of this compound?

Methodological Answer:

- Standardized conditions : Use molar equivalents (1:1 acid-to-base ratio) and strict pH control (pH 7–8) during salt formation .

- Crystallization : Slow cooling (1°C/min) in ethanol-water mixtures yields uniform crystals .

- Bioassay controls : Include reference drugs (e.g., fluconazole for antifungal tests) and triplicate runs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.